Metamfepramone is classified as a psychoactive substance and is primarily recognized for its stimulant properties. It is chemically categorized under the broader family of synthetic cathinones, which includes various derivatives like mephedrone and methylone. These substances are often synthesized for recreational use and have been linked to various health risks due to their potent effects on the central nervous system .
The synthesis of metamfepramone typically involves several chemical reactions that transform precursor compounds into the final product. The most common method for synthesizing synthetic cathinones, including metamfepramone, involves the following steps:
The synthesis can be performed using various reagents and conditions, often requiring careful control to ensure purity and yield. Notably, the Leuckart reaction has been cited as a prevalent method for producing related compounds .
The molecular formula of metamfepramone is , with a molecular weight of approximately 175.25 g/mol. The compound features a phenethylamine backbone, which is characteristic of many psychoactive substances. Its structural formula can be represented as follows:
This configuration contributes to its interaction with neurotransmitter systems in the brain, particularly those involving dopamine and norepinephrine .
Metamfepramone can undergo various chemical reactions typical of amines and ketones. Key reactions include:
These reactions are crucial for understanding how metamfepramone may be metabolized in biological systems or modified in illicit laboratories .
The mechanism of action for metamfepramone primarily involves the inhibition of monoamine transporters, particularly those for dopamine, norepinephrine, and serotonin. By blocking these transporters, metamfepramone increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced stimulation and euphoria.
Metamfepramone exhibits several notable physical properties:
Chemical properties include its reactivity towards acids and bases, making it amenable to various chemical transformations during synthesis or degradation processes .
While metamfepramone is primarily known for its recreational use as a stimulant, it has also been studied for potential therapeutic applications. Research into similar compounds has suggested possible uses in treating conditions such as attention deficit hyperactivity disorder (ADHD) or obesity due to their appetite-suppressing effects.
Metamfepramone, systematically named (±)-2-(dimethylamino)-1-phenylpropan-1-one, is classified as a β-keto phenethylamine derivative. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol. The core structure comprises a propanone chain linking a phenyl ring and a tertiary amine group (dimethylamino substituent). This β-keto modification distinguishes it from traditional amphetamines, conferring distinct physicochemical properties such as increased polarity and altered metabolic stability [1] [8].
Table 1: Nomenclature and Identifiers of Metamfepramone
Designation Type | Identifier |
---|---|
IUPAC Name | 2-(Dimethylamino)-1-phenylpropan-1-one |
Synonyms | Dimethylcathinone, Dimethylpropion, Dimepropion |
CAS Registry Number | 15351-09-4 |
Chemical Formula | C₁₁H₁₅NO |
SMILES Notation | CC(C(=O)C₁=CC=CC=C₁)N(C)C |
The compound exists as a racemate due to a chiral center at the alpha-carbon. Unlike cathinone (which possesses a primary amine), metamfepramone’s N,N-dimethyl group reduces its hydrogen-bonding capacity, enhancing lipophilicity (Log P ≈ 2.1) and influencing blood-brain barrier permeability [7] [9].
Metamfepramone was first synthesized in 1954 and patented in 1961 as an anorectic agent alongside diethylpropion (amfepramone). Initial pharmacological investigations focused on its sympathomimetic properties. Clinical studies in the 1960s–1980s explored its utility in two primary areas:
Despite these applications, concerns about metabolic conversion to psychoactive metabolites (e.g., methcathinone) and emerging abuse potential led to declining medical use. By 2006, it was prohibited in Israel and other jurisdictions following reports of recreational use under street names like "rakefet" [1] [3].
Metamfepramone represents a foundational N-alkylated cathinone derivative. Its structure serves as a chemical reference point for understanding structure-activity relationships (SAR) within synthetic cathinones:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: